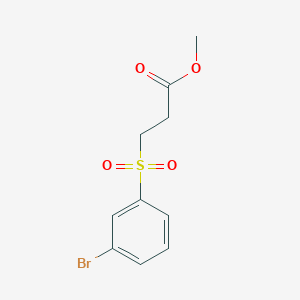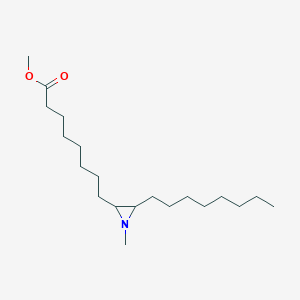
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyrrolidine ring attached to the butan-2-yl side chain
Vorbereitungsmethoden
The synthesis of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and the introduction of the pyrrolidine ring. Here is a general synthetic route:
Formation of Benzamide Core: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as acetic anhydride, to form 4-bromoacetanilide.
Bromination: The 4-bromoacetanilide is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.
Introduction of Pyrrolidine Ring: The brominated intermediate is then reacted with (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-methylbenzamide: Lacks the pyrrolidine ring and butan-2-yl side chain, resulting in different chemical and biological properties.
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions.
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)acetamide: Has an acetamide group instead of a benzamide group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25BrN2O |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
4-bromo-N-methyl-N-(3-methyl-1-pyrrolidin-1-ylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
XOGJFWOAQFXMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)
![Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)





![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)




